ethyl 1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate
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Overview
Description
Ethyl pyrazolecarboxylate is a compound used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis of Pyrazolo[3,4-b]pyridine Derivatives : A novel synthesis route for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate via condensation of pyrazole-5-amine derivatives with activated carbonyl groups has been developed, demonstrating the compound's utility in generating new N-fused heterocycle products with good to excellent yields (Ghaedi et al., 2015).
Microwave-Assisted Amidation : Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate was treated with primary aliphatic amines under microwave-assisted conditions, producing corresponding carboxamides, demonstrating an efficient method for modifying the pyrazole carboxylate structure (Milosevic et al., 2015).
Selective Synthesis of Pyrazolo[3,4-b]pyridin-3-ones : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is used in selective cyclocondensation with 1,3-dicarbonyl compounds to yield ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, indicating its versatility in heterocyclic chemistry (Lebedˈ et al., 2012).
Potential Applications in Drug Discovery
Antituberculosis Activity : Thiazole-aminopiperidine hybrids, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, were synthesized and evaluated for their activity against Mycobacterium tuberculosis, showcasing the chemical's potential as a scaffold for antituberculosis drug development (Jeankumar et al., 2013).
Fluorophore Development : Ethyl pyrazole-5-carboxylate reacted with α, β-unsaturated ester to form 4-hydroxy pyrazolo[1,5-a]pyridine derivatives, which exhibit strong fluorescence, suggesting applications in the development of new fluorescent probes or materials (Yan et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
ethyl 1-(3-propoxy-1-propylpyrazole-4-carbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4/c1-4-9-21-13-15(16(19-21)25-12-5-2)17(22)20-10-7-14(8-11-20)18(23)24-6-3/h13-14H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQLBQBXRBUMAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)N2CCC(CC2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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